molecular formula C23H31N5O5 B11933814 Thalidomide-NH-amido-C8-NH2

Thalidomide-NH-amido-C8-NH2

Cat. No.: B11933814
M. Wt: 457.5 g/mol
InChI Key: NTZOQGRQVQSYPE-UHFFFAOYSA-N
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Description

Thalidomide-NH-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C8-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves peptide coupling reactions due to the presence of an amine group, which allows rapid conjugation with carboxyl linkers . The reaction conditions typically involve the use of solvents like DMSO (Dimethyl sulfoxide) and PEG300 (Polyethylene glycol 300), along with surfactants like Tween 80 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining high purity and consistency, often requiring stringent quality control measures. The compound is stored at -20°C in powder form and at -80°C in solvent form to ensure stability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-C8-NH2 is unique due to its specific linker design, which enhances its binding affinity and stability. This design allows for more efficient and selective degradation of target proteins compared to other similar compounds .

Properties

Molecular Formula

C23H31N5O5

Molecular Weight

457.5 g/mol

IUPAC Name

N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C23H31N5O5/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31)

InChI Key

NTZOQGRQVQSYPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN

Origin of Product

United States

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